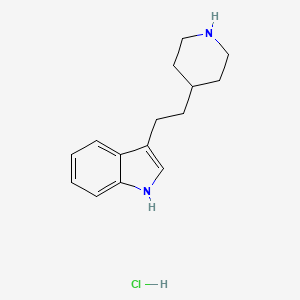

盐酸英达尔平

描述

Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) and antihistamine. It was discovered in 1977 and introduced for medical use in France in 1983 under the brand name Upstène . Indalpine hydrochloride was primarily used as an antidepressant but was withdrawn from the market in 1985 due to toxicity concerns .

科学研究应用

Chemistry: As a model compound for studying SSRI mechanisms and indole chemistry.

Biology: Investigated for its effects on serotonin uptake and release in neuronal cells.

Medicine: Initially used as an antidepressant due to its SSRI properties.

Industry: Although not widely used industrially, its synthesis and reactions are of interest in pharmaceutical research and development.

作用机制

Target of Action

Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) class drug . The primary target of Indalpine is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of serotonin signaling in the synaptic cleft by reuptaking serotonin back into the presynaptic neuron .

Mode of Action

As an SSRI, Indalpine inhibits the reuptake of serotonin by binding to the SERT, thereby increasing the extracellular levels of serotonin . This leads to enhanced serotonin signaling, which is believed to contribute to its antidepressant effects .

Biochemical Pathways

By inhibiting the reuptake of serotonin, Indalpine increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .

Pharmacokinetics

Like other ssris, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The increased serotonin signaling resulting from Indalpine’s action is believed to contribute to its antidepressant effects . Indalpine was withdrawn from the market due to concerns about adverse effects caused by ssris and reported hematological effects caused by indalpine .

Action Environment

The action, efficacy, and stability of Indalpine, like other drugs, can be influenced by various environmental factors. These can include the patient’s physiological state, co-administration with other drugs, and genetic factors that may affect drug metabolism.

: DrugBank Online : Wikipedia : DrugCentral

生化分析

Biochemical Properties

Indalpine hydrochloride, as an SSRI, plays a significant role in biochemical reactions. It interacts with the serotonin transporter in the brain, inhibiting the reuptake of serotonin . This results in an increase in the extracellular level of serotonin, enhancing serotonergic neurotransmission .

Cellular Effects

The primary cellular effect of Indalpine hydrochloride is the inhibition of serotonin reuptake, which influences various cellular processes. By increasing the availability of serotonin in the synaptic cleft, it can impact cell signaling pathways and gene expression related to mood regulation .

Molecular Mechanism

The molecular mechanism of action of Indalpine hydrochloride involves binding to the serotonin transporter, blocking the reuptake of serotonin . This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonergic neurotransmission .

Temporal Effects in Laboratory Settings

Ssris typically have a delayed onset of action, with therapeutic effects often not observed until several weeks of treatment .

Dosage Effects in Animal Models

Like other SSRIs, it is likely that its effects vary with different dosages, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Like other SSRIs, it is likely metabolized in the liver, with the involvement of cytochrome P450 enzymes .

Transport and Distribution

Like other SSRIs, it is likely that it crosses the blood-brain barrier to exert its effects on the central nervous system .

Subcellular Localization

As an SSRI, it is likely to be localized at the presynaptic membrane where the serotonin transporter is located .

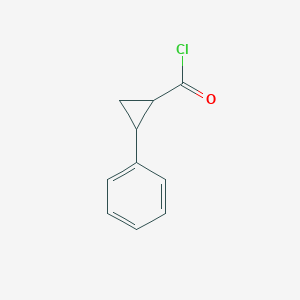

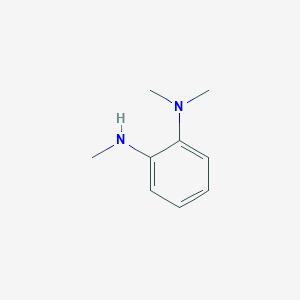

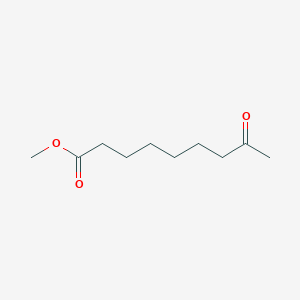

准备方法

The synthesis of indalpine hydrochloride involves several steps. One common method starts with the metalation of indole using methyl magnesium iodide to form an organo-magnesium derivative. This intermediate reacts with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to give a protected ketone. Acid-catalyzed removal of the benzyloxycarbonyl protecting group yields the ketone, which is then reduced with lithium aluminium hydride to produce indalpine . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

化学反应分析

Indalpine hydrochloride undergoes various chemical reactions, including:

Oxidation: Indalpine can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: The reduction of the ketone intermediate with lithium aluminium hydride is a crucial step in its synthesis.

Substitution: Indalpine can undergo substitution reactions, particularly involving the indole ring, which is a common site for electrophilic substitution reactions.

Common reagents used in these reactions include methyl magnesium iodide, 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride, and lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used.

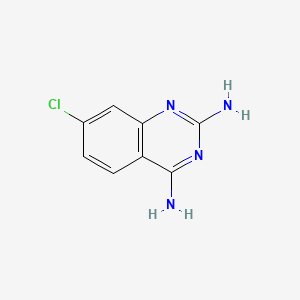

相似化合物的比较

Indalpine hydrochloride is similar to other SSRIs such as fluoxetine, sertraline, and paroxetine. it was one of the first SSRIs to be marketed and subsequently withdrawn due to toxicity concerns . Its uniqueness lies in its dual role as an SSRI and antihistamine, which is not common among other SSRIs .

Similar compounds include:

Fluoxetine: Another SSRI with a different chemical structure and a better safety profile.

Sertraline: Known for its high selectivity for serotonin reuptake inhibition.

Paroxetine: Another SSRI with a different side effect profile and therapeutic uses.

Indalpine hydrochloride’s withdrawal from the market highlights the importance of thorough safety evaluations in drug development.

属性

IUPAC Name |

3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPICJLTGNEIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048832 | |

| Record name | Indalpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63845-42-1 | |

| Record name | Indalpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

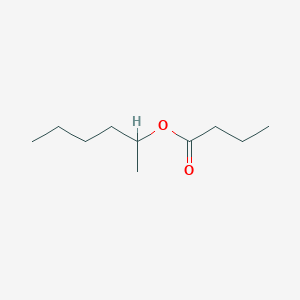

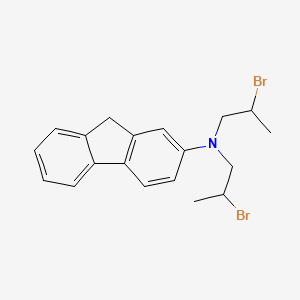

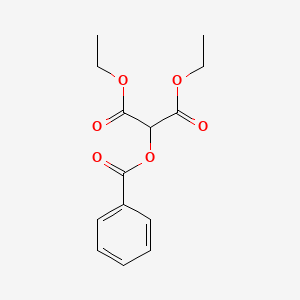

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1615889.png)